An In-depth Technical Guide to the Synthesis and Purification of Adapalene Sodium Salt
An In-depth Technical Guide to the Synthesis and Purification of Adapalene Sodium Salt
This technical guide provides a comprehensive overview of the synthesis and purification processes for Adapalene (B1666599) sodium salt, a third-generation topical retinoid. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a logical workflow for the manufacturing process.
Introduction
Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent retinoid receptor agonist widely used in the treatment of acne vulgaris.[1][2][3][4] Its sodium salt form offers advantages in formulation and delivery. The synthesis of Adapalene and its subsequent conversion to the sodium salt involves multi-step chemical reactions and rigorous purification to meet pharmaceutical standards. This guide outlines the key methodologies employed in its production.
Synthesis of Adapalene Precursors
The synthesis of Adapalene typically begins with the preparation of key intermediates. One common route involves the preparation of Adapalene methyl ester, which is then hydrolyzed to form Adapalene.
A prevalent method for synthesizing Adapalene methyl ester is through a Suzuki coupling reaction. This involves the reaction of 4-methoxy-3-(1-adamantyl)phenylboronic acid with a methyl 6-substituted-2-naphthoate.
Experimental Protocol:
A round-bottom flask is charged with nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml). Tris(hydroxypropyl)phosphine (B1588583) (1.53 g; 7.3 mmol) is added, and the mixture is refluxed for one hour. After cooling to 50°C, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium phosphate (B84403) (10.38 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (7 g; 24.4 mmol), water (0.88 g; 48.8 mmol), and additional THF (50 ml) are added in succession. The mixture is then heated under reflux for 24 hours. Following this, it is cooled to 50-55°C, and water is added, with the pH adjusted to below 7 using acetic acid. After cooling to 15°C, the resulting product is filtered to obtain crystalline Adapalene methyl ester.[5]
| Parameter | Value | Reference |
| Reactants | ||
| Nickel (II) chloride | 0.158 g (1.2 mmol) | [5] |
| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [5] |
| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [5] |
| Potassium phosphate | 10.38 g (48.8 mmol) | [5] |
| 4-methoxy-3-adamantyl-phenylboronic acid | 7 g (24.4 mmol) | [5] |
| Water | 0.88 g (48.8 mmol) | [5] |
| THF | 20 ml + 50 ml | [5] |
| Reaction Conditions | ||
| Initial Reflux (Catalyst preparation) | 1 hour | [5] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 24 hours | [5] |
| Yield | 8.5 g (20.08 mmol) | [5] |
| Percentage Yield | 82% | [5] |
Table 1: Quantitative data for the synthesis of Adapalene methyl ester via Suzuki Coupling.
An alternative method utilizes potassium carbonate as the base.
Experimental Protocol:
Nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml) are mixed in a round-bottom flask, followed by the addition of tris(hydroxypropyl)phosphine (1.53 g; 7.3 mmol). The mixture is refluxed for one hour and then cooled to 50°C. Subsequently, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium carbonate (6.75 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (9.1 g; 31.8 mmol), water (8.11 g; 450.5 mmol), and THF (30 ml) are added. The reaction mixture is refluxed for 24 hours, cooled to 50-55°C, and then water is added. The pH is adjusted to below 7 with acetic acid. Upon cooling to 15°C, the product is filtered to yield Adapalene methyl ester.[6]
| Parameter | Value | Reference |
| Reactants | ||
| Nickel (II) chloride | 0.158 g (1.2 mmol) | [6] |
| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [6] |
| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [6] |
| Potassium carbonate | 6.75 g (48.8 mmol) | [6] |
| 4-methoxy-3-adamantyl-phenylboronic acid | 9.1 g (31.8 mmol) | [6] |
| Water | 8.11 g (450.5 mmol) | [6] |
| THF | 20 ml + 30 ml | [6] |
| Reaction Conditions | ||
| Initial Reflux (Catalyst preparation) | 1 hour | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 24 hours | [6] |
| Yield | 9.37 g (21.96 mmol) | [6] |
| Percentage Yield | 90% | [6] |
Table 2: Quantitative data for the alternative synthesis of Adapalene methyl ester.
Synthesis of Adapalene Sodium Salt
The final step in the synthesis is the hydrolysis of the Adapalene methyl ester to form Adapalene, which is then converted to its sodium salt.
Experimental Protocol:
Adapalene methyl ester (7 g; 16.41 mmol) is placed in a round-bottom flask with THF (42 ml), water (7 ml), and a 50% w/w sodium hydroxide (B78521) aqueous solution (1.44 g; 18.05 mmol). The mixture is refluxed for 6 hours. After this period, water (133 ml) is added, and the THF is distilled off to a residual content of approximately 5% w/w. The mixture is then heated to about 80°C until all solid dissolves, and subsequently cooled to 15°C. The crystallized product is filtered and dried under vacuum at 50°C to yield Adapalene sodium salt.[5][6]
| Parameter | Value | Reference |
| Reactants | ||
| Adapalene methyl ester | 7 g (16.41 mmol) | [5][6] |
| THF | 42 ml | [5][6] |
| Water | 7 ml + 133 ml | [5][6] |
| 50% w/w Sodium hydroxide solution | 1.44 g (18.05 mmol) | [5][6] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux | [5][6] |
| Reaction Time | 6 hours | [5][6] |
| Crystallization Temperature | 15°C | [5][6] |
| Drying Temperature | 50°C (under vacuum) | [5][6] |
| Yield | 6.7 g (15.42 mmol) | [5][6] |
| Percentage Yield | 94% | [5][6] |
Table 3: Quantitative data for the synthesis of Adapalene sodium salt.
Purification of Adapalene
Purification is a critical step to ensure the final product meets the required purity standards for pharmaceutical use. Common impurities include by-products from the coupling reaction, such as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl.
Recrystallization is a common method for purifying Adapalene.
Experimental Protocol:
Crude Adapalene can be recrystallized from a mixture of tetrahydrofuran (B95107) (THF) and ethyl acetate.[7] Another method involves dissolving Adapalene in a mixed solvent of an aprotic polar solvent and an ester solvent (volume ratio of 3:1 to 1:1), heating until the solution is clear, cooling, and then adding water for crystallization.[8] A pilot-scale synthesis reported recrystallizing Adapalene twice from THF to achieve 99% purity as determined by HPLC.
| Method | Solvents | Purity Achieved | Reference |
| Recrystallization | Tetrahydrofuran / Ethyl Acetate | Not specified | [7] |
| Recrystallization | Aprotic polar solvent / Ester solvent / Water | High purity | [8] |
| Double Recrystallization | Tetrahydrofuran | 99% (HPLC) |
Table 4: Purification methods for Adapalene.
Logical Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of Adapalene sodium salt.
Workflow for Adapalene Sodium Salt Synthesis and Purification
Conclusion
The synthesis and purification of Adapalene sodium salt can be achieved through robust and scalable chemical processes. The Suzuki coupling reaction provides an efficient route to the key intermediate, Adapalene methyl ester, which can be subsequently hydrolyzed to the final product. Proper purification, primarily through recrystallization, is essential to achieve the high purity required for pharmaceutical applications. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and manufacturing.
References
- 1. Adapalene sodium salt - Immunomart [immunomart.com]
- 2. Adapalene sodium salt | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. data.epo.org [data.epo.org]
- 6. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 8. CN112724011B - A method for refining adapalene - Google Patents [patents.google.com]
